molecular formula C10H17FN4O2 B2716241 Tert-butyl 3-(2-azido-1-fluoroethyl)azetidine-1-carboxylate CAS No. 2344681-27-0

Tert-butyl 3-(2-azido-1-fluoroethyl)azetidine-1-carboxylate

Cat. No.: B2716241
CAS No.: 2344681-27-0
M. Wt: 244.27
InChI Key: XXFNTWWUXIDVMX-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-azido-1-fluoroethyl)azetidine-1-carboxylate: is a synthetic organic compound characterized by its azetidine ring structure, which is a four-membered nitrogen-containing ring. The presence of the azido and fluoroethyl groups makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 3-(2-azido-1-fluoroethyl)azetidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of azetidine with tert-butyl chloroformate to form the tert-butyl azetidine-1-carboxylate intermediate. This intermediate is then reacted with 2-azido-1-fluoroethane under specific conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The azido group in Tert-butyl 3-(2-azido-1-fluoroethyl)azetidine-1-carboxylate can undergo nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.

    Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide and various alkyl halides.

    Cycloaddition: Typical conditions involve the use of copper(I) catalysts.

    Reduction: Hydrogen gas and palladium on carbon are commonly used.

Major Products Formed:

    Triazoles: Formed from cycloaddition reactions.

    Amines: Formed from reduction reactions.

Scientific Research Applications

Chemistry: Tert-butyl 3-(2-azido-1-fluoroethyl)azetidine-1-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules and heterocycles.

Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules, including potential pharmaceuticals.

Medicine: The compound’s derivatives may exhibit pharmacological properties, making it a candidate for drug development and medicinal chemistry studies.

Industry: In the chemical industry, this compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl 3-(2-azido-1-fluoroethyl)azetidine-1-carboxylate depends on its specific application. In cycloaddition reactions, the azido group acts as a dipole, reacting with dipolarophiles to form triazoles. In reduction reactions, the azido group is converted to an amine, which can then participate in further chemical transformations .

Comparison with Similar Compounds

    Tert-butyl 3-(2-amino-1-fluoroethyl)azetidine-1-carboxylate: Similar structure but with an amino group instead of an azido group.

    Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate: Contains an oxoethyl group instead of a fluoroethyl group.

Uniqueness: Tert-butyl 3-(2-azido-1-fluoroethyl)azetidine-1-carboxylate is unique due to the presence of both azido and fluoroethyl groups, which confer distinct reactivity and potential for diverse applications in synthesis and research.

Properties

IUPAC Name

tert-butyl 3-(2-azido-1-fluoroethyl)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17FN4O2/c1-10(2,3)17-9(16)15-5-7(6-15)8(11)4-13-14-12/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFNTWWUXIDVMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(CN=[N+]=[N-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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